molecular formula C17H8ClFN2O3 B12996050 2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione

2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione

Cat. No.: B12996050
M. Wt: 342.7 g/mol
InChI Key: MHFNKVYOUUHXMK-UHFFFAOYSA-N
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Description

2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with chlorine, fluorine, and hydroxyl groups, as well as an isoindoline-1,3-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate quinoline derivatives with isoindoline-1,3-dione precursors. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a hydroxyl group, enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C17H8ClFN2O3

Molecular Weight

342.7 g/mol

IUPAC Name

2-(7-chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H8ClFN2O3/c18-11-7-13-8(5-12(11)19)6-14(22)15(20-13)21-16(23)9-3-1-2-4-10(9)17(21)24/h1-7,22H

InChI Key

MHFNKVYOUUHXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C4C=C(C(=CC4=N3)Cl)F)O

Origin of Product

United States

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